tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tert-butyl group, a nitro group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method involves the nitration of a suitable isoquinoline precursor followed by esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive chemicals and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Substituted isoquinolines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives may be explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
tert-Butyl 4,4-dimethyl-7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical properties.
Uniqueness
The presence of the nitro group in tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-7-nitro-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(19)17-9-11-8-12(18(20)21)6-7-13(11)16(4,5)10-17/h6-8H,9-10H2,1-5H3 |
InChI Key |
WDLXNLZMAISUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.